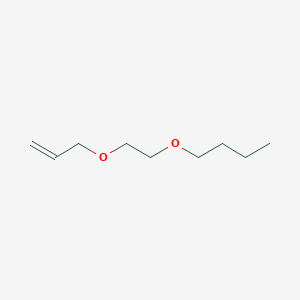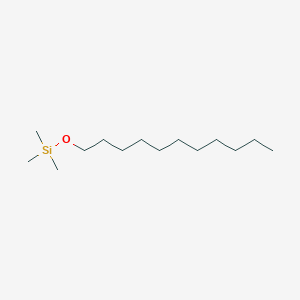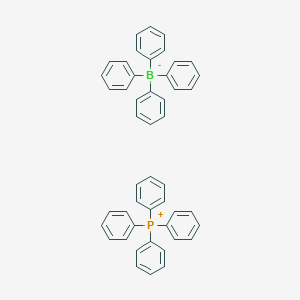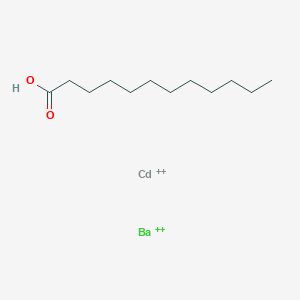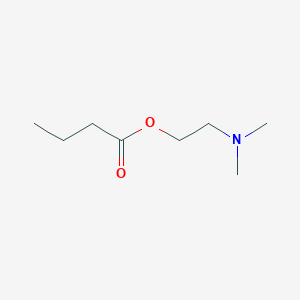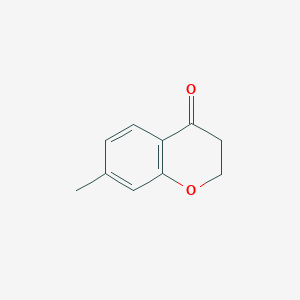
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is a chemical compound that has been extensively studied in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in a range of applications.
Mécanisme D'action
The mechanism of action of pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and blood glucose levels.
Effets Biochimiques Et Physiologiques
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit tumor cell growth, and reduce blood glucose levels. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is easily synthesized using various methods and has shown promising results in various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)-. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
Conclusion
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- is a chemical compound that has shown promising results in scientific research. It has various applications such as anti-inflammatory, anti-tumor, and anti-diabetic activities. It is easily synthesized using various methods and has several advantages for lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Future research is needed to further investigate its mechanism of action, safety, and efficacy in human clinical trials.
Méthodes De Synthèse
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- can be synthesized using various methods. One of the most common methods is the reaction of 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)pyrazole-4-carboxylic acid with thionyl chloride and dimethylformamide. This reaction yields pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- as a white solid.
Applications De Recherche Scientifique
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- has been extensively studied in scientific research. It has shown promising results in various applications such as anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
17605-89-9 |
|---|---|
Nom du produit |
Pyrazole, 3,5-dimethyl-1-(m-trifluoromethylbenzoyl)- |
Formule moléculaire |
C13H11F3N2O |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(3,5-dimethylpyrazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-8-6-9(2)18(17-8)12(19)10-4-3-5-11(7-10)13(14,15)16/h3-7H,1-2H3 |
Clé InChI |
REQGQJMYJCEPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Autres numéros CAS |
17605-89-9 |
Synonymes |
3,5-Dimethyl-1-[3-(trifluoromethyl)benzoyl]-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



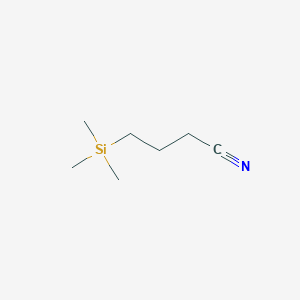
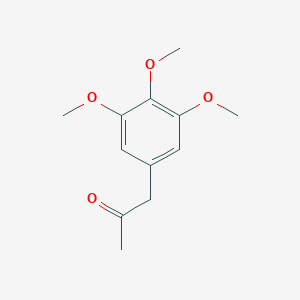
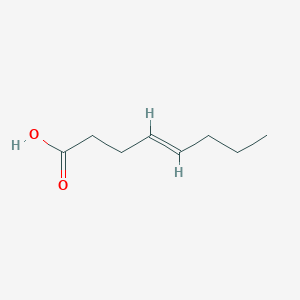
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


